molecular formula C6H8BrNS B8689478 (3-Bromo-5-methylthiophen-2-yl)methanamine

(3-Bromo-5-methylthiophen-2-yl)methanamine

Cat. No. B8689478
M. Wt: 206.11 g/mol
InChI Key: IUQZPRPJNSKHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-methylthiophen-2-yl)methanamine is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-5-methylthiophen-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-methylthiophen-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-5-methylthiophen-2-yl)methanamine

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C6H8BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,3,8H2,1H3

InChI Key

IUQZPRPJNSKHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CN)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride in Et2O (1M, 4.1 mL, 4.1 mmol; Aldrich) and diethyl ether (15 mL, Sure Seal, Aldrich) was added drop-wise over 10 min a solution of the 3-bromo-5-methylthiophene-2-carbaldehyde oxime (450 mg, 2.05 mmol) in Et2O (20 mL; Sure Seal, Aldrich) at room temperature and then the mixture stirred at room temperature for 4 h under a nitrogen atmosphere. To the mixture was added drop-wise and carefully with vigorous stirring water (1 mL), 15% NaOH (1 mL) and then water (3 mL). After stirring for 1 h, to this was added Na2SO4 (10 g) and stirred for another 1 h. This was filtered through Celite and washed with CH2Cl2. The filtrate and washings were combined, concentrated in vacuo to obtain 275 mg (1.33 mmol, Y. 65%) of the title compound contaminated about 30% of (5-methylthiophen-2-yl)methanamine as a brownish oil: HPLC: 1.04 min (AP 60% at 254 nm); impurity peaks at 0.55 min (AP 20% for des-Br-amine), 1.63 min (AP 11%, unknown); LC/MS m/z 189/191 (M+H—NH3); 1H NMR (500 MHz, CDCl3) δ ppm 2.43 (3H, s, CH3), 3.90 (2H, s, CH2), 6.59 (1H, s, Th—H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-5-methylthiophene-2-carbaldehyde oxime
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.